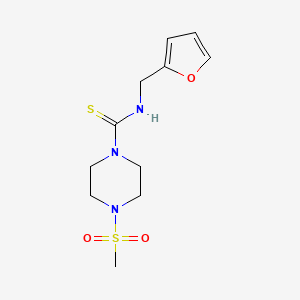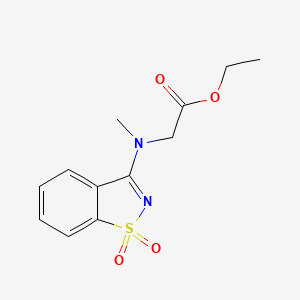
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as FN-1501, is a small molecule compound that has gained attention due to its potential therapeutic applications. FN-1501 is a piperazine derivative and belongs to the class of compounds known as carbothioamides.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is not fully understood. It is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of certain cytokines, which are involved in inflammation. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. In addition, N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been found to have antiviral properties, inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has several advantages for laboratory experiments. It is a small molecule compound, which makes it easier to synthesize and study. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to have low toxicity, making it a safer compound to work with. However, one limitation of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. One area of research is the development of more efficient synthesis methods for N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, which could increase its yield and purity. Another area of research is the study of the mechanism of action of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, which could lead to the development of more targeted therapies. Additionally, the potential therapeutic applications of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide in the treatment of cancer, inflammation, and viral infections could be further explored. Finally, the development of more soluble forms of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide could increase its efficacy in laboratory experiments.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide involves the reaction of 2-furylacetonitrile with methylsulfonyl chloride, followed by the reaction with piperazine-1-carbothioamide. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The yield of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide obtained by this method is around 50%.
Applications De Recherche Scientifique
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been found to be effective against drug-resistant bacteria and fungi.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylsulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-19(15,16)14-6-4-13(5-7-14)11(18)12-9-10-3-2-8-17-10/h2-3,8H,4-7,9H2,1H3,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDOWCNQTGOAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5817950.png)


![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5817977.png)
![2-{[benzyl(methyl)amino]methyl}phenol](/img/structure/B5817982.png)
![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5817992.png)
![ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5817994.png)

![3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)
![2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5818006.png)

![4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)
![methyl 4-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B5818021.png)